3-(3-Methylphenyl)oxetane-3-carboxylic acid

Aqueous solubility Bioisosterism Drug-like properties

Low aqueous solubility and excessive lipophilicity frequently cause lead compound attrition in drug discovery. 3-(3-Methylphenyl)oxetane-3-carboxylic acid directly addresses these challenges as a 3,3-disubstituted oxetane building block with a carboxylic acid handle for amide coupling or esterification. • Solubility enhancement: oxetane incorporation increases aqueous solubility by 4- to >4000-fold vs. gem-dimethyl analogs. • Lipophilicity reduction: matched molecular pair data show an average 0.81 logD unit reduction compared to methylene or cyclobutyl linkers. • Metabolic stability: substitutes metabolically labile gem-dimethyl or carbonyl motifs, improving microsomal stability. • Reliable supply: multi-gram quantities available from stock with full analytical documentation (HPLC, NMR) for immediate global dispatch.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 1393568-32-5
Cat. No. B1403626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methylphenyl)oxetane-3-carboxylic acid
CAS1393568-32-5
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2(COC2)C(=O)O
InChIInChI=1S/C11H12O3/c1-8-3-2-4-9(5-8)11(10(12)13)6-14-7-11/h2-5H,6-7H2,1H3,(H,12,13)
InChIKeyPUBYOBVGHIJMER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methylphenyl)oxetane-3-carboxylic acid: Key Properties


3-(3-Methylphenyl)oxetane-3-carboxylic acid (CAS 1393568-32-5) is a 3,3-disubstituted oxetane derivative bearing a carboxylic acid group directly attached to the oxetane ring [1]. The oxetane motif is a four-membered cyclic ether that has gained prominence in medicinal chemistry as a small, polar module capable of modulating key physicochemical properties—including aqueous solubility, lipophilicity (logD), metabolic stability, and conformational preference—without substantially increasing molecular size [2]. As a building block, this compound provides a convenient entry point for incorporating both the oxetane core and a carboxylic acid handle into larger molecular architectures, enabling subsequent amide coupling, esterification, or further functionalization . Its 3-methylphenyl substituent introduces a defined aromatic moiety, offering a balanced lipophilic/hydrophilic profile suitable for fragment-based drug discovery and lead optimization campaigns.

Workflow Oxetane-carboxylic acid building block for SAR and property exploration
Property Tuning Modulates solubility, logD, and metabolic stability profiles in derived molecules
Procurement Fit Supports fragment-based and lead optimization chemistry

Differentiation from Alternative Building Blocks


Generic substitution of 3-(3-methylphenyl)oxetane-3-carboxylic acid with seemingly similar building blocks—such as alternative oxetane-3-carboxylic acids with different aryl substitution patterns, gem-dimethyl carboxylic acid analogs, or classical carboxylic acid bioisosteres—is not a straightforward exercise. The 3-methylphenyl substituent confers a specific steric and electronic environment that influences both the reactivity of the carboxylic acid handle and the physicochemical properties of any downstream molecule [1]. More broadly, the oxetane ring itself is not a passive spacer: its placement as a 3,3-disubstituted motif adjacent to a carboxylic acid profoundly alters pKa, logD, aqueous solubility, and metabolic vulnerability compared to gem-dimethyl, cyclopropyl, cyclobutyl, or carbonyl-containing analogs [2][3]. The magnitude of these property shifts is highly context-dependent, with solubility enhancements ranging from 4- to over 4000-fold and pKa changes of up to 3 units observed upon oxetane incorporation relative to gem-dimethyl moieties [2]. Consequently, direct replacement with an alternative building block without empirical validation risks compromising developability, target engagement, or synthetic tractability [3].

Target Building Block
Alternative Aryl Oxetanes Different aryl substitution alters steric/electronic profile, potentially shifting reactivity and solubility
3-(3-Methylphenyl)oxetane-3-carboxylic acid
Gem-Dimethyl Analogs Oxetane incorporation can change solubility by orders of magnitude and pKa by up to 3 units; direct replacement without validation may compromise developability
Oxetane-Carboxylic Acid Motif
Classical Bioisosteres Acidity, logD, and metabolic profile shifts are context-dependent; carbonyl or heterocycle replacements may not recapitulate oxetane properties

Evidence vs. Closest Analogs


Aqueous Solubility Enhancement

Substitution of a gem-dimethyl group with an oxetane ring in a 3,3-disubstituted motif can increase aqueous solubility by a factor ranging from 4 to more than 4000, depending on the specific molecular context [1]. This class-level inference applies to 3-(3-methylphenyl)oxetane-3-carboxylic acid as a representative 3,3-disubstituted oxetane building block. While direct experimental solubility data for the target compound are not reported in the public domain, the magnitude of the oxetane effect is well-established and provides a strong quantitative basis for prioritizing this building block over gem-dimethyl carboxylic acid alternatives when solubility is a developability concern.

Aqueous Solubility
Class-level
4- to >4000-fold increase (oxetane vs. gem-dimethyl)
May improve solubility over gem-dimethyl analogs
Class-level inference; verify in specific molecular context
Aqueous solubility Bioisosterism Drug-like properties

Lipophilicity Reduction

Matched molecular pair analysis of 3,3-diaryloxetanes reveals that the oxetane motif reduces elogD by an average of 0.81 units compared to methylene or cyclobutyl analogs [1]. This reduction in lipophilicity is attributed to the polarity introduced by the oxetane oxygen. As a 3,3-disubstituted oxetane carboxylic acid, 3-(3-methylphenyl)oxetane-3-carboxylic acid is expected to confer a similar lipophilicity-lowering effect relative to non-oxygen-containing linkers, thereby improving the drug-likeness of derived compounds and potentially reducing non-specific binding and off-target toxicity risks.

Lipophilicity Reduction
Class-level
Average ΔelogD = -0.81 (oxetane vs. methylene/cyclobutyl)
Oxetane may lower logD relative to non-oxygen linkers
Matched molecular pair analysis; context-dependent
Lipophilicity logD Matched molecular pair analysis

Metabolic Stability Advantage

The oxetane ring has been shown to reduce the rate of metabolic degradation in most cases when compared to gem-dimethyl or carbonyl functionalities [1]. While quantitative metabolic stability data for 3-(3-methylphenyl)oxetane-3-carboxylic acid itself are not publicly available, the class-level effect is well-documented: oxetane incorporation can decrease oxidative phase I metabolism and lower clearance rates [1][2]. This suggests that molecules derived from this building block may exhibit improved metabolic stability relative to those constructed from gem-dimethyl carboxylic acid or ketone-containing building blocks.

Metabolic Stability
Class-level
Reduced oxidative degradation (vs. gem-dimethyl/carbonyl)
May support improved metabolic stability profile
Quantitative stability data for target building block not reported
Metabolic stability Phase I metabolism Clearance

pKa Modulation

Oxetane-containing carboxylic acid derivatives demonstrate altered acidity compared to traditional carboxylic acid building blocks. Studies on oxetan-3-ol bioisosteres show pKa values >12 (vs. ~4-5 for typical carboxylic acids), indicating a drastic reduction in acidic character [1]. Conversely, fluorination of 3,3-disubstituted oxetanes can decrease pKa by up to 3 units relative to gem-dimethyl, cyclopropyl, or cyclobutylidene analogs [2]. For 3-(3-methylphenyl)oxetane-3-carboxylic acid, the exact pKa is not reported, but the oxetane ring's proximity to the carboxylic acid is expected to influence acidity relative to acyclic carboxylic acids, offering a tunable parameter for optimizing permeability and target engagement .

pKa Modulation
Class-level
Oxetan-3-ol pKa >12 vs. ~4-5 for carboxylic acids; fluorinated oxetanes decrease pKa up to 3 units
Oxetane incorporation may alter acidity relative to acyclic acids
Target compound pKa not reported; tunable context
pKa Acidity Physicochemical properties

Application Scenarios


Lead Optimization for Aqueous Solubility

In lead optimization campaigns where low aqueous solubility limits formulation or oral absorption, 3-(3-methylphenyl)oxetane-3-carboxylic acid can serve as a solubility-enhancing replacement for gem-dimethyl carboxylic acid fragments. The class-level evidence indicates that oxetane substitution can increase solubility by 4- to >4000-fold [1]. Incorporating this building block early in SAR exploration may mitigate solubility-related attrition risks.

Drug Discovery with Controlled Lipophilicity

For targets where excessive lipophilicity drives off-target toxicity or poor ADME properties, this building block offers a strategic means to lower logD. Matched molecular pair data show an average 0.81 logD unit reduction for oxetane-containing linkers compared to methylene or cyclobutyl analogs [2]. Procurement is recommended when a defined decrease in lipophilicity is desired without resorting to highly polar, non-aromatic replacements.

Enhancing Metabolic Stability

When lead compounds suffer from rapid oxidative metabolism, substituting metabolically labile gem-dimethyl or carbonyl moieties with an oxetane-containing fragment can improve metabolic stability [3]. 3-(3-Methylphenyl)oxetane-3-carboxylic acid provides a direct handle for installing this stability-enhancing motif while retaining a carboxylic acid for further conjugation.

Synthetic Methodology & Building Block Diversification

As a 3,3-disubstituted oxetane carboxylic acid, this compound is a valuable substrate for developing and benchmarking new synthetic methods—including amide couplings, decarboxylative functionalizations, and oxetane ring-opening reactions [4]. Its defined 3-methylphenyl substituent provides a consistent aromatic reference point for reaction optimization and scope studies.

Application
Selection Property
Validation Focus
Lead optimization for solubility-limited series
Solubility enhancement via oxetane substitution
Solubility comparison vs. gem-dimethyl (class-level context)
Lipophilicity-controlled drug discovery
logD reduction profile
Matched molecular pair analysis vs. methylene/cyclobutyl
Metabolic stability improvement
Phase I metabolic stability profile
Oxidative degradation rate comparison vs. gem-dimethyl/carbonyl
Synthetic methodology development
3,3-Disubstituted oxetane reactivity
Amide coupling and functionalization scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Methylphenyl)oxetane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.